Cas no 1805527-75-6 (Ethyl 3-bromo-4-cyano-5-mercaptobenzoate)

Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-4-cyano-5-mercaptobenzoate
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- インチ: 1S/C10H8BrNO2S/c1-2-14-10(13)6-3-8(11)7(5-12)9(15)4-6/h3-4,15H,2H2,1H3
- InChIKey: SMVUCPBADDFJPU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C=C(C(=O)OCC)C=1)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.1
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016905-500mg |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015016905-250mg |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015016905-1g |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate |
1805527-75-6 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
Ethyl 3-bromo-4-cyano-5-mercaptobenzoateに関する追加情報
Comprehensive Overview of Ethyl 3-bromo-4-cyano-5-mercaptobenzoate (CAS No. 1805527-75-6)
Ethyl 3-bromo-4-cyano-5-mercaptobenzoate (CAS No. 1805527-75-6) is a high-value chemical intermediate widely utilized in pharmaceutical synthesis, agrochemical development, and advanced material research. This compound features a unique molecular structure combining bromo, cyano, and mercapto functional groups, enabling versatile reactivity for C-C coupling reactions and heterocyclic scaffold construction. Its ethyl ester moiety enhances solubility in organic solvents, making it particularly useful in catalyzed cross-coupling applications.
Recent trends in green chemistry have amplified interest in this compound due to its potential role in sustainable synthesis pathways. Researchers are exploring its utility in photo-redox catalysis and flow chemistry systems, addressing industry demands for atom-efficient processes. The thiol group (-SH) present in the molecule allows for chelation-assisted transformations, a feature increasingly sought after in metal-organic framework (MOF) development and bioconjugation techniques.
From a structure-activity relationship perspective, the strategic placement of the bromine substituent at the 3-position facilitates selective aryl-aryl bond formation, while the cyano group at C-4 serves as both an electron-withdrawing component and a potential hydrogen bond acceptor. These characteristics make it valuable for designing kinase inhibitors and allosteric modulators, aligning with current drug discovery priorities targeting protein-protein interactions.
Analytical characterization of Ethyl 3-bromo-4-cyano-5-mercaptobenzoate typically involves HPLC purity analysis, NMR spectroscopy (particularly 13C and DEPT-135 for confirming the ester carbonyl), and mass spectrometry to verify the molecular ion peak. The compound's stability profile shows optimal performance under inert atmosphere storage, with recommended handling in glove boxes for moisture-sensitive applications.
Industrial applications leverage this compound's bifunctional nature for sequential functionalization strategies. Its mercapto group participates in thiol-ene click chemistry, while the bromo substituent enables Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Such versatility answers the growing market need for multifunctional building blocks in combinatorial chemistry platforms.
Emerging research directions explore its use in electrochemical synthesis and photocatalytic C-H activation, areas gaining traction due to their alignment with UN Sustainable Development Goals. The compound's redox-active properties make it particularly interesting for developing organic electronic materials, including non-fullerene acceptors for perovskite solar cells.
Quality control specifications for commercial samples typically require ≥98% purity by HPLC analysis, with strict limits on heavy metal residues and solvent content. Advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures are employed to meet pharmaceutical-grade standards. The compound's crystallographic data has been characterized by single-crystal X-ray diffraction, confirming the planar arrangement of the aromatic system.
From a regulatory perspective, proper documentation of safety data sheets and handling protocols is essential, though it falls outside restricted chemical categories. The scientific community continues to investigate novel derivatives through computational chemistry approaches, utilizing density functional theory (DFT) calculations to predict reactivity patterns and molecular docking studies for biological activity assessment.
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